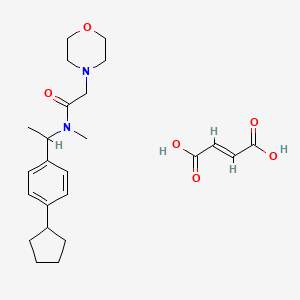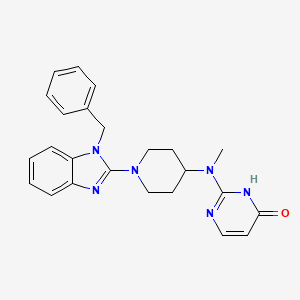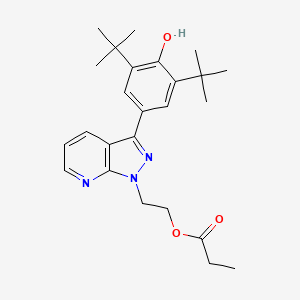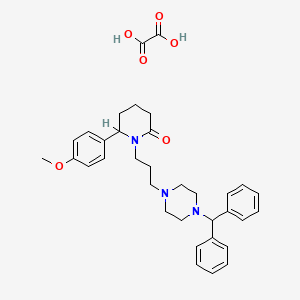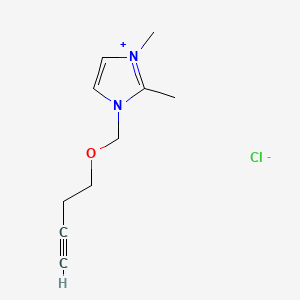
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride is a unique organic compound belonging to the imidazolium family This compound is characterized by its imidazolium core, substituted with a butynyloxy group at the 1-position and methyl groups at the 2 and 3 positions The chloride ion serves as the counterion
Métodos De Preparación
The synthesis of 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride typically involves a multi-step process. One common method starts with the alkylation of 2,3-dimethylimidazole with 3-butyn-1-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to introduce the methyl groups at the 2 and 3 positions. Finally, the chloride ion is introduced by reacting the intermediate with hydrochloric acid .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The butynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide exchange reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halide salts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: This compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism by which 1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazolium core can interact with negatively charged sites on enzymes, inhibiting their activity. The butynyloxy group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions disrupt normal cellular processes, leading to the observed biological effects .
Comparación Con Compuestos Similares
1-((3-Butynyloxy)methyl)-2,3-dimethyl-1H-imidazolium chloride can be compared with other imidazolium-based compounds such as:
1-Butyl-3-methylimidazolium chloride: Similar in structure but lacks the butynyloxy group, making it less reactive in certain chemical reactions.
1-Ethyl-3-methylimidazolium chloride: Also lacks the butynyloxy group and has different physical and chemical properties.
1-((2-Hydroxyethyl)methyl)-2,3-dimethyl-1H-imidazolium chloride: Contains a hydroxyethyl group instead of a butynyloxy group, leading to different reactivity and applications.
Propiedades
Número CAS |
117983-00-3 |
|---|---|
Fórmula molecular |
C10H15ClN2O |
Peso molecular |
214.69 g/mol |
Nombre IUPAC |
1-(but-3-ynoxymethyl)-2,3-dimethylimidazol-3-ium;chloride |
InChI |
InChI=1S/C10H15N2O.ClH/c1-4-5-8-13-9-12-7-6-11(3)10(12)2;/h1,6-7H,5,8-9H2,2-3H3;1H/q+1;/p-1 |
Clave InChI |
WRAWITQXAAHSQI-UHFFFAOYSA-M |
SMILES canónico |
CC1=[N+](C=CN1COCCC#C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R)-4-(ethylamino)-2-methyl-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;hydrochloride](/img/structure/B12745715.png)

